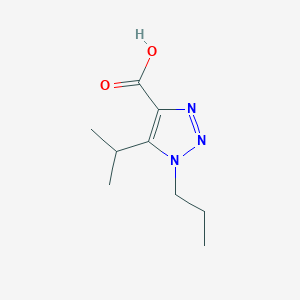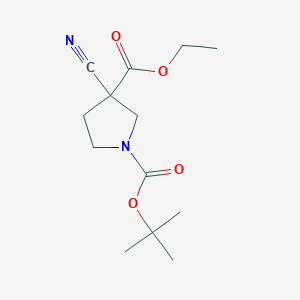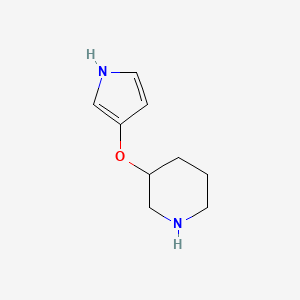
3-(1H-pyrrol-3-yloxy)piperidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1H-pyrrol-3-yloxy)piperidine is a heterocyclic compound that features both a pyrrole and a piperidine ring. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties. The presence of both pyrrole and piperidine rings in its structure makes it a versatile scaffold for the development of various therapeutic agents.
准备方法
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of primary amines with diols, catalyzed by a Cp*Ir complex . Another approach is the one-pot preparation of cyclic amines via efficient chlorination of amino alcohols using SOCl2 . Additionally, microwave irradiation can be used for the cyclocondensation of alkyl dihalides and primary amines in an alkaline aqueous medium .
Industrial Production Methods
Industrial production of 3-(1H-pyrrol-3-yloxy)piperidine may involve continuous flow reactions, which provide various enantioenriched α-substituted piperidines in good yields and high diastereoselectivities . This method is scalable and efficient, making it suitable for large-scale production.
化学反应分析
Types of Reactions
3-(1H-pyrrol-3-yloxy)piperidine undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound can be oxidized using reagents like potassium permanganate or chromium trioxide. Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Palladium on carbon, sodium borohydride
Substitution: Halogenation using N-chlorosuccinimide, alkylation using alkyl halides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrrole-3-carboxylic acid derivatives, while reduction can produce various substituted piperidines.
科学研究应用
3-(1H-pyrrol-3-yloxy)piperidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action of 3-(1H-pyrrol-3-yloxy)piperidine involves its interaction with various molecular targets and pathways. For instance, it may inhibit specific enzymes or receptors involved in disease processes. The compound’s effects are often mediated through the modulation of signaling pathways such as NF-κB, PI3K/Akt, and MAPK . These pathways play crucial roles in cell proliferation, apoptosis, and inflammation.
相似化合物的比较
3-(1H-pyrrol-3-yloxy)piperidine can be compared with other similar compounds, such as pyridine, dihydropyridine, and other piperidine derivatives. These compounds share structural similarities but differ in their pharmacological profiles and applications . For example:
Pyridine: A six-membered ring with one nitrogen atom, commonly found in pharmaceuticals and natural products.
Dihydropyridine: A reduced form of pyridine, often used in calcium channel blockers for treating hypertension.
Piperidine: A six-membered ring with one nitrogen atom, widely used in the synthesis of various drugs and natural products.
The uniqueness of this compound lies in its dual-ring structure, which provides a versatile platform for the development of novel therapeutic agents.
属性
分子式 |
C9H14N2O |
|---|---|
分子量 |
166.22 g/mol |
IUPAC 名称 |
3-(1H-pyrrol-3-yloxy)piperidine |
InChI |
InChI=1S/C9H14N2O/c1-2-8(6-10-4-1)12-9-3-5-11-7-9/h3,5,7-8,10-11H,1-2,4,6H2 |
InChI 键 |
DQGQQRPUVPZTNP-UHFFFAOYSA-N |
规范 SMILES |
C1CC(CNC1)OC2=CNC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


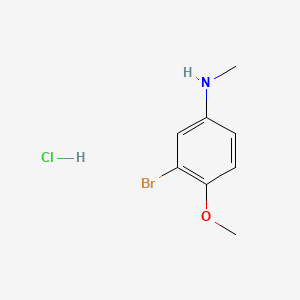
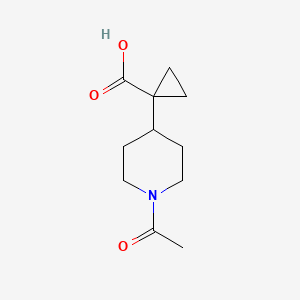
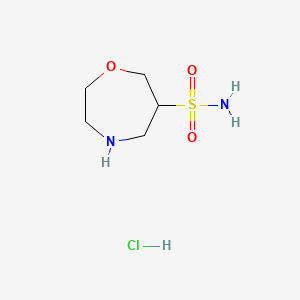

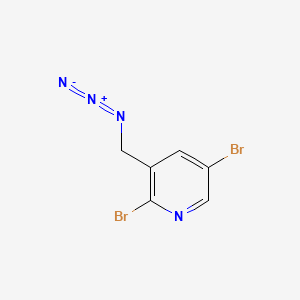
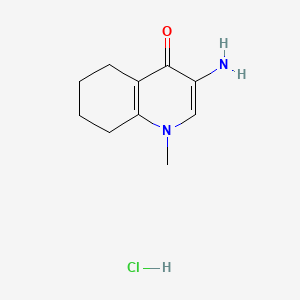

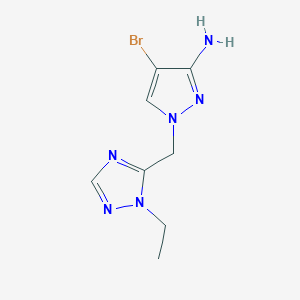
![(1s,3s)-3-[Ethyl(methyl)amino]cyclobutane-1-carboxylic acid hydrochloride](/img/structure/B13487056.png)
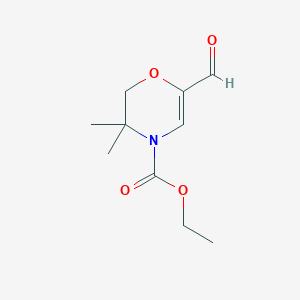
![1-[3-(4-Methoxyphenyl)pyridin-2-yl]methanamine dihydrochloride](/img/structure/B13487064.png)
